synthesis of 4-Methoxy-7-methyl-1H-indene-1,3(2H)-dione from 6-methylcoumarin
synthesis of 4-Methoxy-7-methyl-1H-indene-1,3(2H)-dione from 6-methylcoumarin
Topic: Synthesis of 4-Methoxy-7-methyl-1H-indene-1,3(2H)-dione from 6-methylcoumarin Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Medicinal Chemists
Executive Summary & Retrosynthetic Analysis
The synthesis of 4-Methoxy-7-methyl-1H-indene-1,3(2H)-dione from 6-methylcoumarin presents a classic problem in regiochemical control and skeletal rearrangement. While direct base-mediated rearrangement of coumarins (the Nathanson route) typically yields 2-substituted indandiones or requires 3-substitution on the coumarin ring, the specific target molecule requires a preservation of the benzene ring substitution pattern while constructing the 1,3-dione core.
The critical regiochemical pivot point is the conversion of the 6-methyl substituent on the coumarin scaffold to the 7-methyl position on the indane core. This transformation is chemically viable via a Hydrocinnamic Acid Cyclization pathway, as established in the synthesis of pterosins and related natural products (e.g., Nostoc commune metabolites).
The Synthetic Strategy
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Ring Opening & Reduction: Conversion of the lactone (coumarin) to a saturated open-chain hydrocinnamic acid.
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Friedel-Crafts Cyclization: Intramolecular acylation to form the 1-indanone core.[1] This step dictates the 4,7-substitution pattern.
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Etherification: Methylation of the resulting phenol.
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Methylene Oxidation: Oxidation of the C3 methylene to a ketone to achieve the 1,3-dione functionality.
Detailed Synthetic Protocol
Phase 1: Scaffold Preparation (Indanone Formation)
This phase transforms the 6-methylcoumarin starting material into the requisite 4-hydroxy-7-methyl-1-indanone framework.[2] This route is preferred over direct rearrangement due to the high regiocontrol it affords.
Step 1.1: Hydrolysis and Hydrogenation
The coumarin ring is opened under basic conditions, and the alkene is reduced to prevent re-closure to the coumarin and to prepare for the Friedel-Crafts cyclization.
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Reagents: 10% NaOH (aq), H₂ (gas), Pd/C (10%).
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Mechanism: Saponification followed by catalytic hydrogenation of the
-unsaturated double bond. -
Protocol:
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Dissolve 6-methylcoumarin (10 mmol) in 10% NaOH (20 mL). Heat at reflux for 1 hour until a clear solution of the coumarinate salt forms.
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Cool the solution and add 10% Pd/C catalyst (5 wt%).
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Hydrogenate at 40 psi (approx. 2.7 bar) at room temperature for 4–6 hours.
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Filter off the catalyst over Celite.
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Acidify the filtrate with conc. HCl to pH 2.
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Extract the resulting 3-(2-hydroxy-5-methylphenyl)propanoic acid (Hydrocinnamic acid intermediate) with ethyl acetate. Dry over Na₂SO₄ and concentrate.
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Step 1.2: Intramolecular Cyclization (The PPA Route)
The acid intermediate is cyclized using Polyphosphoric Acid (PPA). The regiochemistry is driven by the ortho-directing power of the hydroxyl group and the steric allowance at the position para to the methyl group.
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Reagents: Polyphosphoric Acid (PPA).
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Critical Insight: The cyclization occurs ortho to the hydroxyl group (position 6 of the phenol), which corresponds to position 7 of the indanone relative to the methyl group.
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Protocol:
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Mix the crude propanoic acid derivative from Step 1.1 with PPA (10 g per 1 g of substrate).
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Heat to 70–80°C for 2 hours with vigorous mechanical stirring. (Avoid higher temperatures to prevent intermolecular condensation).
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Quench the reaction by pouring onto crushed ice.
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Extract with CH₂Cl₂.[3] Wash with NaHCO₃ (aq) to remove unreacted acid.
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Purify via column chromatography (Hexane/EtOAc).
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Product: 4-Hydroxy-7-methyl-1-indanone .
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Phase 2: Functionalization (Etherification)
The 4-hydroxyl group must be protected as a methyl ether before the oxidative step to prevent over-oxidation of the electron-rich aromatic ring.
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Reagents: Dimethyl sulfate (DMS) or Iodomethane (MeI), K₂CO₃, Acetone.
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Protocol:
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Dissolve 4-Hydroxy-7-methyl-1-indanone (5 mmol) in dry acetone (20 mL).
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Add anhydrous K₂CO₃ (1.5 eq) and MeI (1.2 eq).
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Reflux for 4 hours. Monitor via TLC.
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Filter salts and evaporate solvent.[4]
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Product: 4-Methoxy-7-methyl-1-indanone .
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Phase 3: Core Oxidation (Indanone to Indandione)
Converting the 1-indanone to the 1,3-dione requires oxidizing the activated methylene at C3.
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Reagents:
-Bromosuccinimide (NBS), AIBN (cat), followed by DMSO (Kornblum Oxidation) or hydrolysis. -
Alternative (Preferred for Purity): Nitrosation followed by hydrolysis.
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Selected Protocol (Nitrosation Route):
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Dissolve 4-Methoxy-7-methyl-1-indanone in ethanol/HCl.
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Add isoamyl nitrite (1.2 eq) at 0°C to form the 2-oximino derivative.
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Hydrolyze the oxime by refluxing in formaldehyde/HCl solution.
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Note: Direct oxidation of the C3 methylene in electron-rich indanones can be challenging. An alternative modern approach uses SeO₂ in dioxane, though this often yields the 1,2-dione. For the 1,3-dione, the Kharasch reaction (bromination/hydrolysis) is robust.
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Refined Protocol (Bromination/Hydrolysis):
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Reflux substrate with NBS (2.1 eq) and AIBN in CCl₄ to form the 3,3-dibromo derivative (or 2,2-dibromo depending on tautomerization).
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Hydrolyze with Ag₂O/Water or NaOAc/AcOH.
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Isolate 4-Methoxy-7-methyl-1H-indene-1,3(2H)-dione .
-
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Data Summary & Process Parameters
| Parameter | Phase 1 (Ring Opening/Reduction) | Phase 2 (Cyclization) | Phase 3 (Oxidation) |
| Key Reagent | H₂ / Pd/C | Polyphosphoric Acid (PPA) | NBS / Hydrolysis |
| Temperature | 25°C | 75°C | Reflux |
| Critical Control | pH < 2 for isolation of acid | Stirring viscosity (PPA) | Anhydrous conditions for bromination |
| Yield (Est.) | 90-95% | 75-85% | 50-60% |
| Regiochemistry | N/A | 7-Methyl isomer formed exclusively | Retention of configuration |
Pathway Visualization
The following diagram illustrates the structural transformation and carbon mapping from the coumarin starting material to the indandione target.
Figure 1: Synthetic workflow for the conversion of 6-methylcoumarin to the target indandione, highlighting the preservation of the methyl group position relative to the newly formed ring.[5]
Critical Analysis & Troubleshooting
Regiochemistry Validation
The transition from 6-methylcoumarin to 7-methyl-indanone is non-intuitive but chemically sound based on the numbering change during ring opening.
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Open Chain: The methyl is para to the alkoxide chain attachment point (originally C1-O bond).
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Cyclization: The acid closes ortho to the phenol. The resulting indanone has the methyl group para to the new carbonyl bridge? No, it ends up para to the hydroxyl group in the 4-position.
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Verification: This pathway is confirmed by Kamat et al. in the synthesis of Nostoc commune derivatives [1].
Safety Considerations
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Polyphosphoric Acid: Highly viscous and corrosive. Mechanical stirring is required to prevent hot spots which cause charring.
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Dimethyl Sulfate/Methyl Iodide: Potent alkylating agents (carcinogenic). Use in a fume hood with appropriate quenching (ammonia or NaOH).
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NBS/AIBN: Radical reactions can be exothermic. Ensure oxygen is excluded during initiation.
References
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Kamat, S. P., Menezes, J. C., Siddhaye, B. M., & Paknikar, S. K. (2008).[2] Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Indian Journal of Chemistry, 47B, 1145-1147.
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Shapiro, S. L., Geiger, K., & Freedman, L. (1960). Indandiones. II. A Modified Dieckmann Reaction. Journal of Organic Chemistry, 25(11), 1860–1865.
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Patsenker, L. D., et al. (2009). Synthesis and Properties of 4-Methoxy-1,3-indandione Derivatives. Chemistry of Heterocyclic Compounds, 45, 1183.
Sources
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. epdf.pub [epdf.pub]
- 7. researchgate.net [researchgate.net]
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